![molecular formula C13H21N3O4 B7786777 ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate](/img/structure/B7786777.png)
ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure, molecular weight, and other physicochemical properties make it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical processes, utilizing advanced equipment and technology to achieve high yields and purity.
Chemical Reactions Analysis
Compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the gain of electrons, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used.
Scientific Research Applications
Compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering specific biochemical pathways. The detailed molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Compound “ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases such as PubChem.
Uniqueness: The unique properties of compound “this compound” may include its specific reactivity, biological activity, or industrial applications, distinguishing it from other similar compounds.
This article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand the potential and applications of this compound.
Properties
IUPAC Name |
ethyl N-[(2Z)-3-oxo-2-[(piperidin-1-ylamino)methylidene]butanoyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,14H,3-8H2,1-2H3,(H,15,18,19)/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJXAQGCSRBGA-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNN1CCCCC1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NN1CCCCC1)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
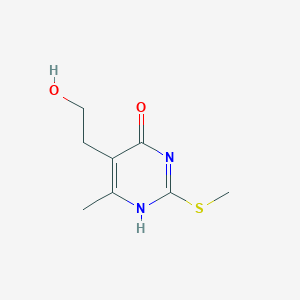


![methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786727.png)
![methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786732.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786740.png)
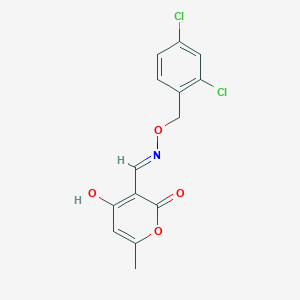
![4-hydroxy-N'-[(1E)-(1H-indol-3-yl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B7786754.png)
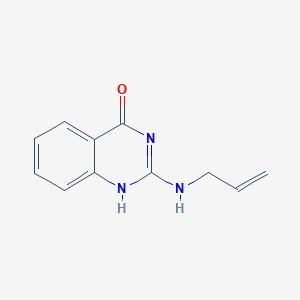
![N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B7786761.png)
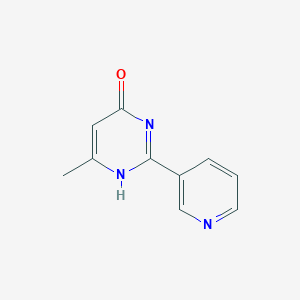
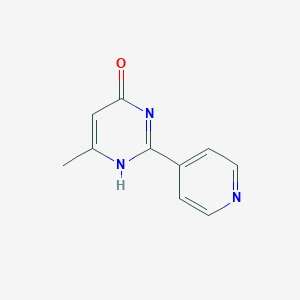
![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-methoxyiminoformamide](/img/structure/B7786807.png)
